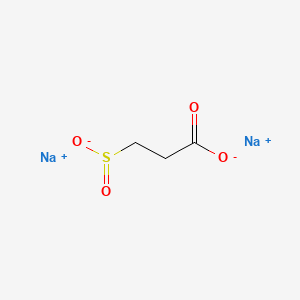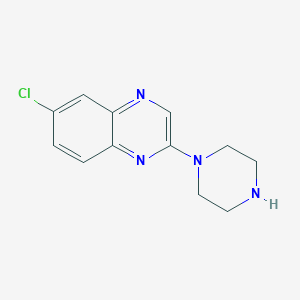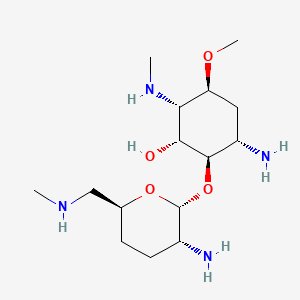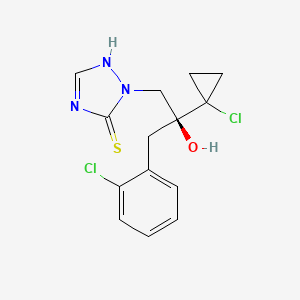
(S)-prothioconazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-prothioconazole is a 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-1,2,4-triazole-3-thione that is the (S)-enantiomer of prothioconazole. It is an enantiomer of a (R)-prothioconazole.
Wissenschaftliche Forschungsanwendungen
1. Agricultural Applications
Rice Disease Control : Prothioconazole effectively controls rice diseases, significantly impacting rice yield in China. Studies on residue analysis in rice grain, husk, and plants indicate its importance in managing rice diseases and its safety in terms of human health risks (Dong et al., 2019).
Fungicidal Activities : Prothioconazole has been shown to have significant antifungal activities, particularly against Candida albicans. It inhibits CYP51 in C. albicans cells, impacting sterol composition and demonstrating potential for medical applications (Parker et al., 2012).
2. Environmental Implications
Soil Interaction : The fungicide's interaction with different soil types reveals enantioselective degradation, indicating the importance of understanding its environmental behavior for effective application and environmental risk assessment (Zhang et al., 2018).
Aquatic Toxicology : Studies on zebrafish embryos exposed to prothioconazole have highlighted its developmental toxicity, including effects on cardiovascular development. This research is crucial for understanding the ecological impact and guiding pesticide risk management (Sun et al., 2020).
3. Chemical and Physical Properties
Electrochemical Behavior : Electrochemical studies of prothioconazole have provided insights into its potential as a corrosion inhibitor for copper in acidic solutions, expanding its application beyond agriculture (Tao et al., 2020).
Crystallographic Analysis : The crystallographic analysis of prothioconazole has led to the discovery of a novel solid form, improving its solubility and providing a deeper understanding of its physical properties, which is crucial for its application in various fields (Mittapalli et al., 2020).
Eigenschaften
Produktname |
(S)-prothioconazole |
|---|---|
Molekularformel |
C14H15Cl2N3OS |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
2-[(2S)-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C14H15Cl2N3OS/c15-11-4-2-1-3-10(11)7-14(20,13(16)5-6-13)8-19-12(21)17-9-18-19/h1-4,9,20H,5-8H2,(H,17,18,21)/t14-/m0/s1 |
InChI-Schlüssel |
MNHVNIJQQRJYDH-AWEZNQCLSA-N |
Isomerische SMILES |
C1CC1([C@](CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |
Kanonische SMILES |
C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



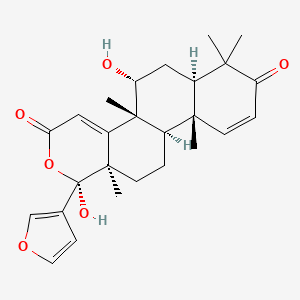
![(5R,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B1253114.png)
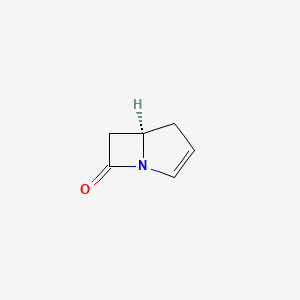
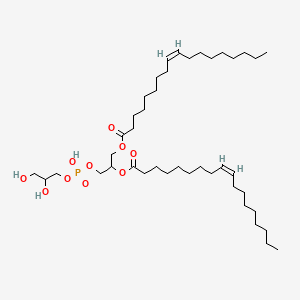
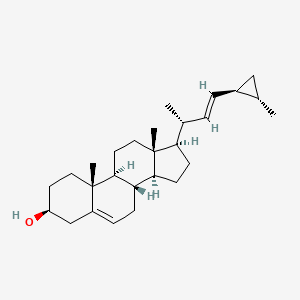
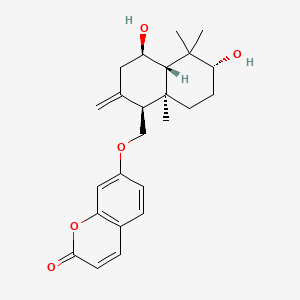
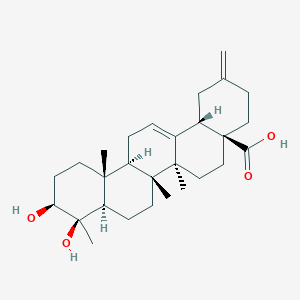
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253126.png)
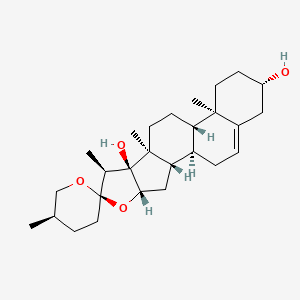
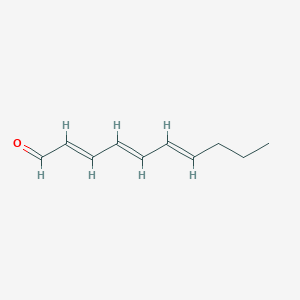
![1,2-Dihydronaphtho[2,1-b]furan](/img/structure/B1253133.png)
